N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with various functional groups, including a chlorobenzyl group, a methyl group, and a phenylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the furan ring.
Addition of the Methyl Group: Methylation can be achieved using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Phenylsulfamoyl Group: This step could involve the reaction of the furan derivative with a phenylsulfonyl chloride in the presence of a base to form the sulfamoyl linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide: can be compared with other furan carboxamides and sulfonamide derivatives.
This compound: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct properties such as enhanced stability, specific binding affinity, and unique reactivity profiles.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-14-19(28(25,26)23(2)16-9-4-3-5-10-16)12-18(27-14)20(24)22-13-15-8-6-7-11-17(15)21/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYYKXHZINEDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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